molecular formula C8H13NO2 B15160811 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 142940-52-1

7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Cat. No.: B15160811
CAS No.: 142940-52-1
M. Wt: 155.19 g/mol
InChI Key: BNBAZUKYDMBURZ-UHFFFAOYSA-N
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Description

7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a heterocyclic compound with the molecular formula C7H13NO2. It is known for its unique bicyclic structure, which includes both an oxazole and a pyrrolo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde. The reaction proceeds through a cyclization process, forming the desired bicyclic structure . The reaction conditions often include:

    Temperature: Moderate temperatures around 75°C.

    Pressure: Reduced pressure conditions (10 mm Hg).

    Catalysts: Acidic or basic catalysts to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolone and tetrahydropyrrolo derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

142940-52-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7a-ethyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-2-8-4-3-7(10)9(8)5-6-11-8/h2-6H2,1H3

InChI Key

BNBAZUKYDMBURZ-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC(=O)N1CCO2

Origin of Product

United States

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